2-(hexan-2-ylamino)acetamide
Description
2-(Hexan-2-ylamino)acetamide is a secondary acetamide derivative characterized by a branched hexyl group (at position 2 of the hexane chain) attached to the acetamide backbone via an amino linkage. Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and pharmacokinetic modulation .
This structural feature aligns with trends observed in bioactive acetamides, such as anti-inflammatory and enzyme-targeting agents .
Properties
CAS No. |
135048-42-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(hexan-2-ylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-7(2)10-6-8(9)11/h7,10H,3-6H2,1-2H3,(H2,9,11) |
InChI Key |
RCIRNSMWJQGHRI-UHFFFAOYSA-N |
SMILES |
CCCCC(C)NCC(=O)N |
Canonical SMILES |
CCCCC(C)NCC(=O)N |
Synonyms |
alpha-methylmilacemide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexan-2-ylamino)acetamide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. In this case, 1-methylpentylamine reacts with acetic anhydride under controlled conditions to form the desired amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic acyl substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(hexan-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted amides or other derivatives.
Scientific Research Applications
2-(hexan-2-ylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(hexan-2-ylamino)acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The hexan-2-ylamino group in this compound provides greater lipophilicity than ethylamino () or hydroxyimino () analogs, which may enhance blood-brain barrier penetration.
- Bioactivity: Ethylamino-quinazolinone acetamides () exhibit potent anti-inflammatory activity, suggesting that the hexan-2-ylamino variant could target similar pathways with improved pharmacokinetics.
- Toxicity: Chlorophenoxy acetamides (e.g., ) demonstrate high toxicity (LD₅₀: 19 mg/kg in mice), highlighting the critical role of substituents in safety profiles.
Pharmacological and Toxicological Profiles
Anti-inflammatory Activity
- Ethylamino-quinazolinone acetamide (): Exhibits superior anti-inflammatory activity compared to Diclofenac, likely due to the quinazolinone core’s ability to inhibit cyclooxygenase (COX) or interleukin pathways.
- Phenoxy-bicyclic acetamides (): Show moderate analgesic and antipyretic effects, suggesting that bulky substituents (e.g., bicyclic groups) may limit systemic absorption but enhance target specificity.
Physicochemical Properties
- Hydrogen Bonding: Acetamide derivatives with polar groups (e.g., hydroxyimino in ) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., hexan-2-ylamino) favor lipid membrane interaction.
- Stability: Cyano-substituted acetamides () may degrade under acidic or oxidative conditions, whereas alkylamino variants (e.g., hexan-2-ylamino) are generally more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
